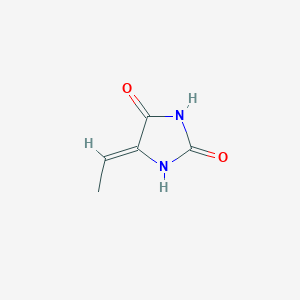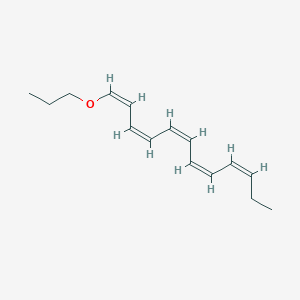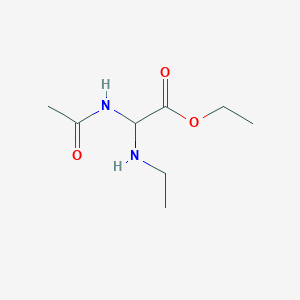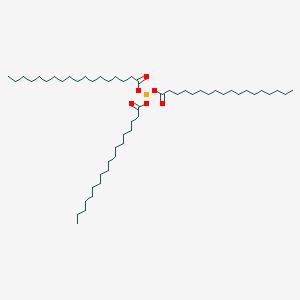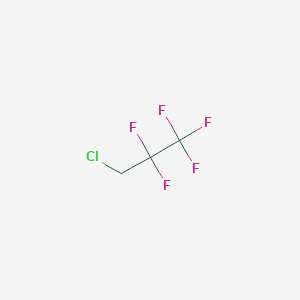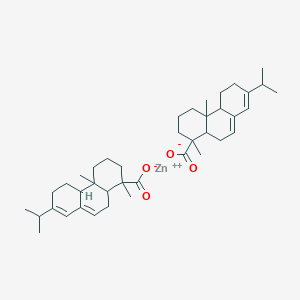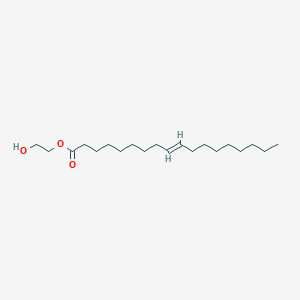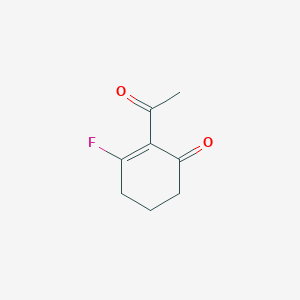
2-Acetyl-3-fluorocyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-fluorocyclohex-2-en-1-one, also known as FFCK, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a new drug candidate. This compound belongs to the family of cyclohexenone derivatives and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, but studies have suggested that it may act on multiple targets within cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. This inhibition leads to the activation of pro-apoptotic genes and subsequent apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Acetyl-3-fluorocyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anti-cancer agent. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been found to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its effects on the cardiovascular system, and it has been found to have vasodilatory effects on isolated rat aorta.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Acetyl-3-fluorocyclohex-2-en-1-one in lab experiments is its high purity and efficiency of synthesis. This allows for accurate and reproducible results. However, one limitation is that the mechanism of action of 2-Acetyl-3-fluorocyclohex-2-en-1-one is not fully understood, which makes it difficult to design experiments to specifically target its effects.
Orientations Futures
There are several future directions for the study of 2-Acetyl-3-fluorocyclohex-2-en-1-one. One direction is to further investigate its anti-tumor activity and potential as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and identify specific targets for drug development.
Méthodes De Synthèse
The synthesis of 2-Acetyl-3-fluorocyclohex-2-en-1-one can be achieved through a multi-step process using starting materials such as cyclohexanone and acetyl chloride. The first step involves the reaction of cyclohexanone with acetyl chloride to produce 2-acetylcyclohexanone. This intermediate is then treated with fluorine gas in the presence of a catalyst to yield 2-Acetyl-3-fluorocyclohex-2-en-1-one. The overall process is efficient and yields high purity of 2-Acetyl-3-fluorocyclohex-2-en-1-one.
Applications De Recherche Scientifique
2-Acetyl-3-fluorocyclohex-2-en-1-one has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. 2-Acetyl-3-fluorocyclohex-2-en-1-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Acetyl-3-fluorocyclohex-2-en-1-one has been studied for its potential as an anti-viral agent, specifically against the influenza virus. These findings suggest that 2-Acetyl-3-fluorocyclohex-2-en-1-one has the potential to be developed into a new drug candidate for the treatment of cancer, inflammation, and viral infections.
Propriétés
Numéro CAS |
134614-45-2 |
|---|---|
Nom du produit |
2-Acetyl-3-fluorocyclohex-2-en-1-one |
Formule moléculaire |
C8H9FO2 |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-acetyl-3-fluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4H2,1H3 |
Clé InChI |
FNQQBBSIADKHFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1=O)F |
SMILES canonique |
CC(=O)C1=C(CCCC1=O)F |
Synonymes |
2-Cyclohexen-1-one, 2-acetyl-3-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



